molecular formula C16H26N4O3S2 B5504262 (1R*,5R*)-6-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide

(1R*,5R*)-6-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide

Cat. No. B5504262
M. Wt: 386.5 g/mol
InChI Key: HQNGTNAIEBKKAK-QWHCGFSZSA-N
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Description

Synthesis Analysis

Synthesis efforts have focused on derivatives of 3,7-dimethyl-9-amino-3,7-diazabicyclo[3.3.1]nonane-9-carbonitrile and carboxamide N-substituted compounds. These compounds exhibit a flattened chair-chair conformation, with methyl groups in an equatorial position and the carboxamido group nearly perpendicular to the bispidine skeleton. Such structural orientations are crucial for understanding the synthesis pathways and conformational stability of our compound of interest (Fernández et al., 1992).

Molecular Structure Analysis

The molecular structure of related sulfonamide derivatives, including those with 3,7-diazabicyclo[3.3.1]nonane scaffolds, indicates a significant influence of hydrogen bond acceptor (HBA) systems on the molecule's interactions and affinities. The nature of the HBA system (e.g., carboxamide, sulfonamide, urea) dramatically impacts its interaction with biological receptors, highlighting the molecule's versatile chemical behavior and structural analysis importance (Eibl et al., 2013).

Chemical Reactions and Properties

The compound's chemical reactivity, particularly regarding its sulfonamide functionality, has been explored through various syntheses and reactions. For instance, aminomethylation reactions involving 3,5-dicyano-6-oxo-1,4,5,6-tetrahydropyridine-2-thiolates lead to novel 3,7-diazabicyclo[3.3.1]nonane derivatives, showcasing the compound's versatile reactivity and potential for creating structurally diverse molecules (Dotsenko et al., 2007).

Physical Properties Analysis

The physical properties of related molecules, such as solubility, melting points, and crystalline structure, are crucial for understanding the compound's behavior under different conditions. Research on compounds with similar structural features has provided insights into their conformational preferences and stability, which are essential for predicting the physical properties of our compound of interest.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and potential biological activities, are vital for comprehensively understanding our compound. Studies on similar sulfonamide derivatives have highlighted their significant inhibitory activity against various enzymes, indicating the importance of the sulfonamide group in determining the compound's chemical and biological properties (Marini et al., 2012).

Scientific Research Applications

Synthesis and Antibacterial Evaluation

Research has demonstrated the potential of sulfonamide moieties in the synthesis of heterocyclic compounds with significant antibacterial properties. For instance, the synthesis of novel heterocyclic compounds incorporating a sulfonamide moiety has shown promising results against bacterial strains such as Escherichia coli and Staphylococcus aureus, comparable to established antibiotics like sulfamethoxazole and Norfloxacin (Gadad et al., 2000). This underscores the compound's utility in developing new antibacterial agents.

Development of Anticonvulsant Agents

Sulfonamide-containing heterocyclic compounds have also been explored for their potential anticonvulsant activities. Studies have identified compounds exhibiting significant protection against picrotoxin-induced convulsions, highlighting the therapeutic potential of these derivatives in epilepsy management (Farag et al., 2012).

Antimicrobial and Antifungal Activities

The synthesis of heterocyclic compounds with sulfonamide groups has been targeted for their antimicrobial and antifungal effects. Compounds synthesized from such moieties have shown high activity against various microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans (Kobzar et al., 2019).

Inhibition of Carbonic Anhydrase

Sulfonamide derivatives have been investigated for their inhibitory effects on carbonic anhydrase, an enzyme involved in various physiological processes. Such inhibitors have applications in treating conditions like glaucoma, edema, and epilepsy. For example, metal complexes of heterocyclic sulfonamides have demonstrated strong carbonic anhydrase inhibitory properties, suggesting their potential as effective pharmacological agents (Supuran et al., 1998).

Anticancer and Antimicrobial Screening

The structural versatility of sulfonamide derivatives enables the synthesis of compounds with varied biological activities. Some newly synthesized heterocyclic sulfonamides have been evaluated for their anticancer and antimicrobial properties, indicating the potential for discovering new therapeutic agents (Debbabi et al., 2016).

properties

IUPAC Name

(1R,5R)-6-(2-ethyl-4-methyl-1,3-thiazole-5-carbonyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O3S2/c1-5-14-17-11(2)15(24-14)16(21)20-9-12-6-7-13(20)10-19(8-12)25(22,23)18(3)4/h12-13H,5-10H2,1-4H3/t12-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNGTNAIEBKKAK-QWHCGFSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(S1)C(=O)N2CC3CCC2CN(C3)S(=O)(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NC(=C(S1)C(=O)N2C[C@H]3CC[C@@H]2CN(C3)S(=O)(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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